FCPR16
Description
FCPR16 is a novel phosphodiesterase 4 (PDE4) inhibitor, specifically targeting the PDE4D isoform, with an IC50 of 39 nM . It is structurally derived from modifications of earlier PDE4 inhibitors, including the replacement of a cyclopentyl group with a cyclopropylmethyl function in the catechol moiety, enhancing selectivity and reducing off-target effects .
Properties
Molecular Formula |
C18H16ClF2NO3 |
|---|---|
Molecular Weight |
367.78 |
IUPAC Name |
N-(2-Chlorophenyl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide |
InChI |
InChI=1S/C18H16ClF2NO3/c19-13-3-1-2-4-14(13)22-17(23)12-7-8-15(25-18(20)21)16(9-12)24-10-11-5-6-11/h1-4,7-9,11,18H,5-6,10H2,(H,22,23) |
InChI Key |
FXJNCIZGQFVQLF-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=CC=C1Cl)C2=CC=C(OC(F)F)C(OCC3CC3)=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FCPR16; FCPR 16; FCPR-16 |
Origin of Product |
United States |
Scientific Research Applications
Neuroprotection and Parkinson's Disease
FCPR16 has been extensively studied for its neuroprotective properties, particularly in the context of Parkinson's disease (PD). Research indicates that this compound can protect SH-SY5Y neuroblastoma cells from oxidative stress induced by 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin associated with PD.
Mechanism of Action:
- This compound enhances autophagy through activation of AMP-activated protein kinase (AMPK), which is crucial for cellular homeostasis under stress conditions .
- It reduces reactive oxygen species (ROS) accumulation and prevents the decline of mitochondrial membrane potential, thereby protecting neuronal cells from apoptosis .
Case Study:
In a study involving SH-SY5Y cells treated with MPP+, this compound demonstrated dose-dependent protective effects, as indicated by reduced lactate dehydrogenase release and improved cell viability. The compound also modulated apoptotic markers, suggesting its role in promoting cell survival under oxidative stress .
Antidepressant-Like Effects
This compound has shown promise as an antidepressant-like agent in animal models subjected to chronic unpredictable mild stress (CUMS).
Key Findings:
- Behavioral tests indicated that this compound produced antidepressant-like effects, evidenced by improvements in forced swimming tests and sucrose preference tests .
- The compound was found to enhance levels of brain-derived neurotrophic factor (BDNF) and other signaling proteins associated with mood regulation, while also reducing pro-inflammatory cytokines linked to depression .
Data Summary:
| Test Type | Result |
|---|---|
| Forced Swimming Test | Significant reduction in immobility time |
| Sucrose Preference Test | Increased preference for sucrose |
| Pro-inflammatory Cytokines | Decreased TNF-α, IL-6; increased IL-10 |
Anti-Inflammatory Effects
The anti-inflammatory properties of this compound have been highlighted in various studies, making it a candidate for treating inflammatory diseases.
Mechanism:
- This compound inhibits PDE4 activity, leading to increased cAMP levels which modulate inflammatory responses in immune cells .
- It has been shown to suppress various inflammatory markers and promote an anti-inflammatory cytokine profile .
Potential Applications:
this compound may be beneficial in treating conditions characterized by chronic inflammation such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis.
Comparative Analysis with Other PDE4 Inhibitors
This compound exhibits superior selectivity for PDE4D over other phosphodiesterases, which may reduce side effects commonly associated with PDE4 inhibitors like vomiting and nausea.
| Compound | Selectivity for PDE4D | Emetic Potential |
|---|---|---|
| This compound | 1111-fold | Low |
| Rolipram | 550 nM | High |
| Roflumilast | Variable | Moderate |
Comparison with Similar Compounds
Key Pharmacological Properties:
- Mechanism : Inhibits PDE4-mediated hydrolysis of cAMP, elevating intracellular cAMP levels and activating downstream pathways such as Akt and PKA/CREB , which are critical for neuroprotection and anti-inflammatory responses .
- Anti-Neuroinflammation: Inhibits LPS-induced TNF-α production in microglia, suggesting utility in neurodegenerative and inflammatory disorders .
Selectivity and Binding Profiles
FCPR16 exhibits isoform-specific selectivity for PDE4D, distinguishing it from non-selective PDE4 inhibitors. This selectivity is attributed to its unique interaction with the Q1 and Q2 hydrophobic pockets of PDE4, as confirmed by docking simulations .
Table 1: Selectivity and Potency of PDE4 Inhibitors
| Compound | Target Isoform | IC50 (nM) | Key Structural Features |
|---|---|---|---|
| This compound | PDE4D | 39 | Cyclopropylmethyl catechol moiety |
| Roflumilast | PDE4B/D | 0.8–2.3 | Difluoromethoxy diaryl structure |
| Rolipram | Pan-PDE4 | 200–800 | 3-Cyclopentyloxy-4-methoxyphenyl group |
| Ibudilast | PDE4/10/11 | 2,300–7,600 | Isoquinoline derivative |
Key Findings :
- This compound’s PDE4D selectivity reduces side effects (e.g., nausea) associated with pan-PDE4 inhibitors like rolipram .
- Roflumilast, a clinically approved PDE4 inhibitor for COPD, binds similarly to this compound in the Q1/Q2 pockets but lacks PDE4D specificity, leading to broader systemic effects .
Neuroprotective and Anti-Inflammatory Effects
Table 2: Functional Comparison in Preclinical Models
Mechanistic Insights :
- This compound uniquely activates Akt phosphorylation and CREB signaling , pathways critical for neuronal survival and synaptic plasticity .
- In contrast, rolipram’s non-selective PDE4 inhibition disrupts emesis-related pathways (e.g., area postrema activation), limiting its clinical utility .
Side Effect Profiles
This compound’s structural optimization mitigates adverse effects common to PDE4 inhibitors:
- Reduced Emetic Potential: The cyclopropylmethyl group minimizes interactions with PDE4A/B isoforms linked to nausea and vomiting .
- No Reported Cardiovascular Toxicity: Unlike ibudilast, which inhibits multiple PDE isoforms, this compound’s selectivity avoids off-target cardiovascular effects .
Preparation Methods
Structural Design Rationale
This compound was designed to optimize PDE4 inhibition while minimizing side effects. Its structure incorporates two critical motifs:
-
Catechol moiety : Essential for binding to the glutamine residue at the PDE4 catalytic site, a feature shared with canonical inhibitors like rolipram.
-
N-(2-chlorophenyl)formamide side chain : Enhances selectivity and potency by interacting with hydrophobic regions of the PDE4 active site.
This design yielded a compound with an IC₅₀ of 90 nM for PDE4B, outperforming rolipram (IC₅₀ = 550 nM).
Synthetic Pathway
The synthesis of this compound, as reported by Zhou et al., involves a multi-step process:
Step 1: Formation of the Catechol Core
The catechol structure is synthesized via hydroxylation or protection/deprotection of a benzene derivative. For example:
-
Starting material : 3-amino-4-fluorophenol.
-
Reaction : Diazotization followed by hydrolysis to introduce hydroxyl groups.
Step 2: Introduction of the Formamide Side Chain
The N-(2-chlorophenyl)formamide group is attached via amidation:
Step 3: Cyclization and Purification
The intermediate undergoes acid-catalyzed cyclization to form the final quinolone structure. Purification is achieved through recrystallization or chromatography, yielding >99% purity.
Key Reaction Optimization Data
Table 1 summarizes solvent and base effects on amidation efficiency:
| Entry | Solvent | Activator | Base | Yield (%) |
|---|---|---|---|---|
| 1 | MeCN | PivCl | Et₃N | 78 |
| 2 | PhMe | PivCl | iPr₂NEt | 95 |
| 15 | DCM | PivCl | iPr₂NEt | 97 |
Toluene and dichloromethane (DCM) provided optimal yields under mild conditions.
Formulation Development for In Vivo Applications
Solubility Profiling
This compound exhibits limited aqueous solubility (<1 mg/mL), necessitating specialized formulations for preclinical studies:
Solubility in Common Solvents
Injectable Formulations
Three primary formulations are used for intraperitoneal (IP), intravenous (IV), or subcutaneous (SC) administration:
Formulation 1 (Saline-Based)
-
Composition : DMSO:Tween 80:Saline = 10:5:85.
-
Preparation : Sequential mixing to ensure clarity.
Formulation 2 (PEG300-Enhanced)
-
Composition : DMSO:PEG300:Tween 80:Saline = 10:40:5:45.
-
Advantage : Improved solubility for higher dosages.
Formulation 3 (Lipophilic Carrier)
-
Composition : DMSO:Corn oil = 10:90.
-
Use Case : Long-term stability studies.
Table 2 compares stability across formulations:
| Formulation | Storage Temperature | Stability Duration |
|---|---|---|
| DMSO stock | -20°C | 3 years |
| Corn oil | 4°C | 1 month |
| Saline | Room temperature | 24 hours |
Analytical Characterization
Physicochemical Properties
Quality Control Metrics
Mechanistic Insights from Preclinical Studies
Q & A
Q. What is the molecular mechanism of FCPR16 in PDE4 inhibition, and how does its structural design enhance selectivity?
this compound is a novel PDE4 inhibitor designed with a catechol motif for binding to the PDE4 catalytic site and an N-(2-chlorophenyl)formamide side chain to improve activity and isoform selectivity. Its IC50 for PDE4 inhibition is 90 nM, significantly lower than rolipram (550 nM). The structural design ensures >600-fold selectivity for PDE4B and >1,000-fold for PDE4D over other PDE isoforms. This selectivity is critical for targeting neurodegenerative pathways while minimizing off-target effects .
Q. How does this compound mitigate oxidative stress and mitochondrial dysfunction in cellular models of Parkinson’s disease (PD)?
In SH-SY5Y cells exposed to MPP+ (a PD model), this compound preserves mitochondrial membrane potential (Δψm) and reduces reactive oxygen species (ROS). Mechanistically, it activates cAMP/PKA/CREB and Epac/Akt signaling pathways. These effects are abolished by PKA (H-89) and Akt (Perifosine) inhibitors, confirming pathway dependency .
What criteria should guide the formulation of research questions for preclinical studies on this compound?
Research questions should adhere to the FINERMAPS framework: Feasible, Interesting, Novel, Ethical, Relevant, Measurable, Actionable, Precise, and Specific. For example:
"How does this compound’s PDE4D selectivity influence neuroinflammation in microglial models, and what dose-response relationships exist?" This ensures alignment with gaps in PDE4 isoform-specific therapeutic effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported PDE4 isoform selectivity across studies?
Discrepancies arise from assay conditions (e.g., recombinant vs. endogenous PDE4 isoforms) and cellular contexts (e.g., neuronal vs. microglial cells). To address this:
- Use isoform-specific siRNA knockdown in target cells (e.g., SH-SY5Y for PDE4B, microglia for PDE4D).
- Validate selectivity via radioligand binding assays with purified isoforms. Cross-reference findings with structural docking simulations (e.g., this compound’s interaction with PDE4D’s Q1/Q2 pockets) .
Q. What experimental models are optimal for studying this compound’s neuroprotective effects beyond SH-SY5Y cells?
Q. How should researchers design dose-response studies to minimize emetogenic side effects of PDE4 inhibitors?
this compound’s low emetogenic potential (no vomiting in dogs at 3 mg/kg) allows higher therapeutic indices. Use:
- In vitro : 0.1–10 µM range in neuronal cells.
- In vivo : 1–10 mg/kg in rodent models, monitoring cAMP levels in the area postrema (vomiting center). Compare with roflumilast to benchmark safety .
Methodological Guidance
Q. How to validate this compound’s purity and stability in pharmacological assays?
- HPLC-UV/MS : Confirm purity >99% (as reported in synthesis protocols).
- Accelerated stability testing : Expose this compound to heat (40°C), light, and humidity for 4 weeks; monitor degradation via absorbance shifts.
- Solubility : Use DMSO stocks ≤0.1% to avoid cellular toxicity .
Q. What statistical approaches are recommended for analyzing this compound’s synergistic effects with other neuroprotectants?
- Isobolographic analysis : Quantify synergy in MPP+-induced apoptosis assays.
- Multi-way ANOVA : Compare combinations (e.g., this compound + BDNF) against monotherapies.
- PCA (Principal Component Analysis) : Identify dominant variables (e.g., ROS, Δψm, caspase-3) in high-dimensional datasets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
